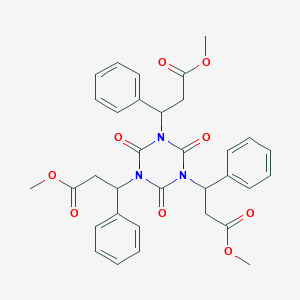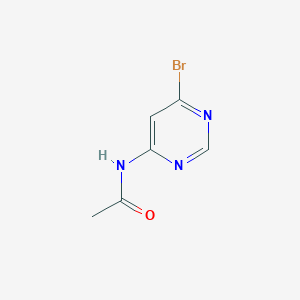![molecular formula C8H4Cl3NS B12093592 4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic organic compound with a fused benzothiazole ring system. Let’s break down its structure:
Chemical Formula: CHClNOS
IUPAC Name: 4,6-Dichloro-2-(chloromethyl)-1,3-benzothiazole
Structure: !Compound Structure
The thiazole ring in this compound contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons of the sulfur atom, satisfying Hückel’s rule.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the cyclization of 2-chloromethylbenzothiazole with thiourea or substituted thioamides.
- Another method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea to yield 4,6-dichloro-2-(chloromethyl)benzo[d]thiazole.
Industrial Production:: Industrial-scale production methods may vary, but these synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole can undergo various reactions:
Electrophilic Substitution: The C-5 atom is susceptible to electrophilic substitution.
Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.
Common reagents and conditions depend on the specific reaction, but these reactions can lead to diverse products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It has potential as an antifungal, antimicrobial, or antitumor agent.
Chemistry: Used as a building block for other compounds.
Industry: Employed in the synthesis of biocides, dyes, and chemical accelerators.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole can be compared with related compounds such as sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic).
Properties
Molecular Formula |
C8H4Cl3NS |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
4,6-dichloro-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Cl3NS/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2 |
InChI Key |
MQILKGVFBFSZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



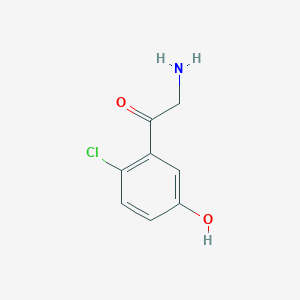

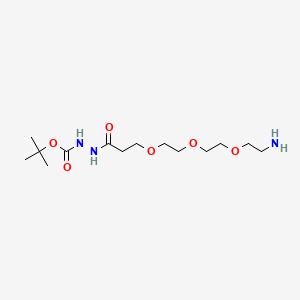


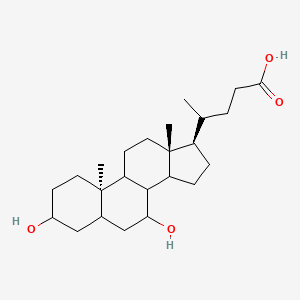

![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)



